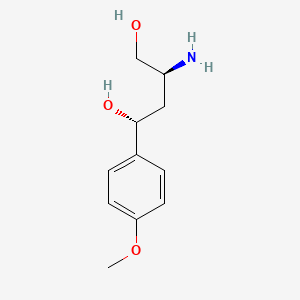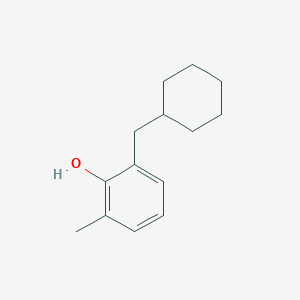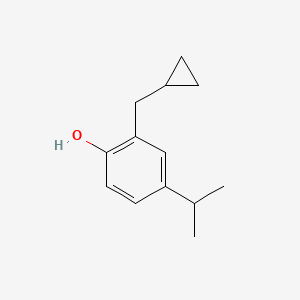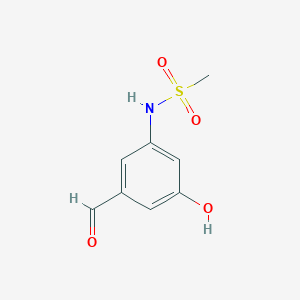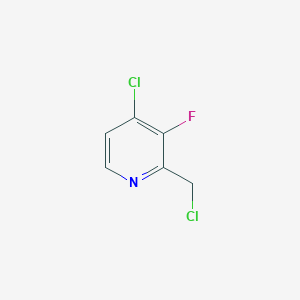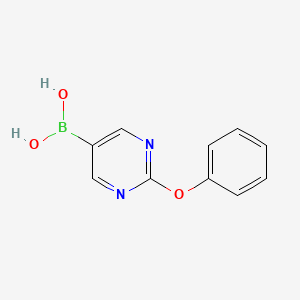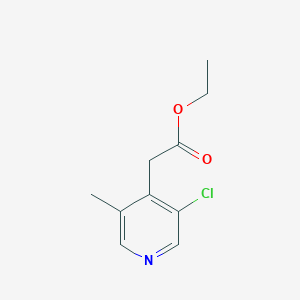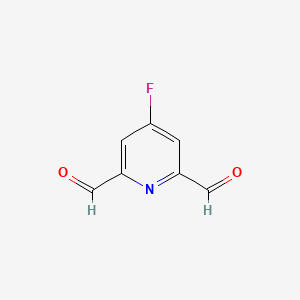
4-Fluoropyridine-2,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoropyridine-2,6-dicarbaldehyde is a fluorinated pyridine derivative with the molecular formula C7H4FNO2. This compound is characterized by the presence of a fluorine atom and two aldehyde groups attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2,6-dicarbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process includes steps like chlorination, fluorination, and subsequent oxidation to introduce the aldehyde groups. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoropyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles in DMF or DMSO at elevated temperatures.
Major Products:
Oxidation: 4-Fluoropyridine-2,6-dicarboxylic acid.
Reduction: 4-Fluoropyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoropyridine-2,6-dicarbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoropyridine-2,6-dicarbaldehyde is primarily influenced by the presence of the fluorine atom and aldehyde groups. The fluorine atom, being highly electronegative, withdraws electron density from the pyridine ring, affecting its reactivity and interaction with biological targets. The aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
2,6-Difluoropyridine: Similar structure but with two fluorine atoms instead of one.
4-Chloropyridine-2,6-dicarbaldehyde: Chlorine atom instead of fluorine.
4-Bromopyridine-2,6-dicarbaldehyde: Bromine atom instead of fluorine.
Uniqueness: 4-Fluoropyridine-2,6-dicarbaldehyde is unique due to the specific positioning of the fluorine atom and aldehyde groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions .
Propriétés
Numéro CAS |
1393550-42-9 |
|---|---|
Formule moléculaire |
C7H4FNO2 |
Poids moléculaire |
153.11 g/mol |
Nom IUPAC |
4-fluoropyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H4FNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H |
Clé InChI |
NNQOWLPTIIRIDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


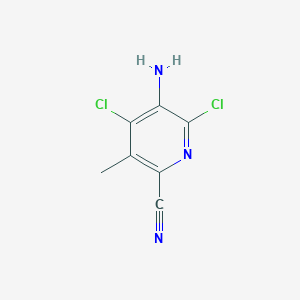
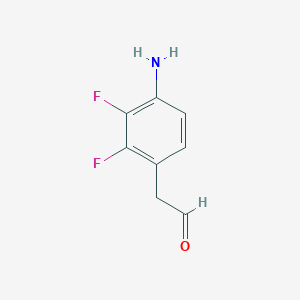

![[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B14851705.png)
